(1E)-N-Cyclopentyl-2-methylpropan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Cyclopentyl-2-methylpropan-1-imine: is an organic compound characterized by its imine functional group and cyclopentyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclopentyl-2-methylpropan-1-imine typically involves the condensation of cyclopentylamine with 2-methylpropanal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine product is isolated by distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1E)-N-Cyclopentyl-2-methylpropan-1-imine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1E)-N-Cyclopentyl-2-methylpropan-1-imine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-N-Cyclopentyl-2-methylpropan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentyl group may enhance binding affinity and specificity towards certain receptors.
Vergleich Mit ähnlichen Verbindungen
- N-Cyclopentyl-2-methylpropan-1-amine
- N-Cyclopentyl-2-methylpropan-1-oxime
- N-Cyclopentyl-2-methylpropan-1-nitrile
Comparison: Compared to its analogs, (1E)-N-Cyclopentyl-2-methylpropan-1-imine exhibits unique reactivity due to the presence of the imine group. This functional group allows for a broader range of chemical transformations and interactions with biological targets. The cyclopentyl substituent also contributes to its distinct physicochemical properties, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
89136-85-6 |
---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N-cyclopentyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
CRURNPYDQGIERQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.